Product packaging for 4-(Piperazin-1-yl)furo[3,2-c]pyridine(Cat. No.:CAS No. 81078-84-4)

4-(Piperazin-1-yl)furo[3,2-c]pyridine

Número de catálogo: B1586478
Número CAS: 81078-84-4
Peso molecular: 203.24 g/mol
Clave InChI: LUIZVTKJWSGSPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-(Piperazin-1-yl)furo[3,2-c]pyridine (CAS 81078-84-4) is a heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C11H13N3O and a molecular weight of 203.24 g/mol, this fused ring system is recognized as a novel pharmacophore . The furo[3,2-c]pyridine ring system, when appended with a piperazine moiety, has demonstrated potential antipsychotic activity in preclinical studies . Research indicates that this class of molecules exhibits significant affinity for serotonin 5-HT1 and 5-HT2 receptors, while interaction with the dopamine D2 receptor is weak . Electrophysiological studies on related prototypes suggest distinctive effects on dopamine neurons, indicating a mechanism of action that may differ from classical antipsychotics . This makes it a valuable chemical tool for investigating new pathways in neuropharmacology. Furthermore, the pyridine nucleus is a privileged structure in drug discovery, known to improve water solubility and often intensifying therapeutic properties when fused with other heterocycles . This product is supplied with a purity of ≥95% and is intended For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O B1586478 4-(Piperazin-1-yl)furo[3,2-c]pyridine CAS No. 81078-84-4

Propiedades

IUPAC Name

4-piperazin-1-ylfuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIZVTKJWSGSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383432
Record name 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81078-84-4
Record name 4-(Piperazin-1-yl)furo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 4 Piperazin 1 Yl Furo 3,2 C Pyridine

De Novo Synthetic Routes to the Furo[3,2-c]pyridine (B1313802) Core

The construction of the fused furo[3,2-c]pyridine ring system is a critical step in the synthesis of the target compound. Various strategies have been developed to assemble this scaffold, often employing cyclization reactions as the key step.

Cyclization Reactions for Furo[3,2-c]pyridine Formation

A range of cyclization strategies have been effectively utilized to form the furo[3,2-c]pyridine core. These methods often build the furan (B31954) ring onto a pre-existing pyridine (B92270) or piperidine (B6355638) precursor.

One notable method is the Pictet-Spengler reaction , which can be used to synthesize tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.govnih.gov This approach involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aromatic aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.govnih.gov Although this method yields the saturated tetrahydro-derivative, subsequent aromatization steps can lead to the desired furo[3,2-c]pyridine core.

Another powerful strategy involves a cascade process initiated by a Sonogashira reaction. This is followed by a base-induced 5-endo-dig cyclization of a 4-hydroxy-3-iodopyridine precursor with a terminal alkyne to generate the furan ring. semanticscholar.org This method provides a direct route to the aromatic furo[3,2-c]pyridine system.

Furthermore, tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, catalyzed by acid, can lead to furo[3,2-c]quinolones through a Friedel–Crafts-type alkylation and a 5-exo-dig ring closure sequence. rsc.org While this produces a quinolone derivative, the underlying principle of furan ring formation is relevant. A novel solvent-promoted approach utilizes the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate (B1210297) in hexafluoroisopropyl alcohol at room temperature to yield furo[3,2-c]pyridines. researchgate.netbohrium.com

Table 1: Comparison of Cyclization Reactions for Furo[3,2-c]pyridine Synthesis

Reaction Type Key Precursors Conditions Product Type Reference(s)
Pictet-Spengler 2-(5-methylfuran-2-yl)ethanamine, Aromatic aldehydes Acid-catalyzed Tetrahydrofuro[3,2-c]pyridine beilstein-journals.orgnih.govnih.gov
Sonogashira/5-endo-dig 4-Hydroxy-3-iodopyridine, Terminal alkynes Pd catalyst, CuI, base Furo[3,2-c]pyridine semanticscholar.org
Tandem Friedel-Crafts/Cyclization 4-Hydroxy-1-methylquinolin-2(1H)-one, Propargylic alcohols Acid-catalyzed Furo[3,2-c]quinolone rsc.org
Tandem Formation 3-Alkynyl-4-pyrones, Ammonium acetate Hexafluoroisopropyl alcohol Furo[3,2-c]pyridine researchgate.netbohrium.com

Regioselective Synthesis of Furo[3,2-c]pyridine Precursors

The regioselective synthesis of appropriately substituted precursors is paramount for the successful construction of the desired 4-substituted furo[3,2-c]pyridine. A key precursor for many synthetic routes is a pyridine ring that is functionalized at the 3- and 4-positions, which will ultimately form the fusion point with the furan ring.

For instance, the synthesis of 4-hydroxy-3-iodopyridine is a crucial first step for the Sonogashira-based cyclization method. semanticscholar.org This precursor can be prepared by the iodination of 4-hydroxypyridine. semanticscholar.org The regioselectivity of this iodination can be controlled by the choice of iodinating agent and reaction conditions.

The synthesis of 4-functionalized pyridines, in general, has been a subject of extensive research. dntb.gov.ua For example, direct C-4 alkylation of pyridines can be achieved using a maleate-derived blocking group to control regioselectivity in Minisci-type reactions. nih.gov While not directly applied to furo[3,2-c]pyridine synthesis in the cited literature, this principle of regioselective functionalization of the pyridine ring is a key enabling technology.

Introduction of the Piperazine (B1678402) Moiety

Once the furo[3,2-c]pyridine core is established with a suitable leaving group at the 4-position (e.g., a halogen), the piperazine moiety can be introduced. The primary methods for this transformation are nucleophilic aromatic substitution and palladium-catalyzed amination reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a common method for introducing amines onto heteroaromatic rings. For this reaction to be effective on a pyridine ring, the ring typically needs to be activated by electron-withdrawing groups. The nitrogen atom in the pyridine ring itself makes the C-2 and C-4 positions more electrophilic and thus more susceptible to nucleophilic attack.

The reaction of a 4-halofuro[3,2-c]pyridine with piperazine would proceed via an addition-elimination mechanism. The success of this reaction is dependent on the nature of the leaving group (F > Cl > Br > I) and the reaction conditions, such as solvent and temperature. Studies on related 2,6-dichloropyridines have shown that the regioselectivity of SNAr with piperazine derivatives can be influenced by substituents on the pyridine ring and the choice of solvent. researchgate.net For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity can be switched by changing the solvent from dichloromethane (B109758) to DMSO. researchgate.net

Palladium-Catalyzed Amination Approaches (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is broadly applicable to a wide range of aryl and heteroaryl halides or triflates with various primary and secondary amines, including piperazine. wikipedia.org

The synthesis of 4-(piperazin-1-yl)furo[3,2-c]pyridine via a Buchwald-Hartwig reaction would involve the coupling of a 4-halofuro[3,2-c]pyridine or a 4-triflyloxyfuro[3,2-c]pyridine with piperazine. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., BINAP, XPhos). wikipedia.orgchemspider.com A strong base, such as sodium tert-butoxide, is also required. wikipedia.orgchemspider.com The choice of ligand is crucial and can significantly impact the reaction's efficiency and scope. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination

Component Examples
Aryl/Heteroaryl Halide 4-Bromo-furo[3,2-c]pyridine
Amine Piperazine
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, XPhos, dppf
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane

Asymmetric Synthesis and Chiral Resolution Techniques (if applicable)

For the specific, achiral compound this compound, asymmetric synthesis and chiral resolution are not directly applicable. However, if substituents were present on the piperazine ring or the furo[3,2-c]pyridine core that introduce a chiral center, these techniques would become relevant.

The asymmetric synthesis of chiral piperazine derivatives is an active area of research, often employing chiral auxiliaries or catalysts. rsc.orggoogle.comnih.gov For instance, chiral 2-substituted piperazines can be synthesized from optically pure amino acids. google.com Similarly, the asymmetric synthesis of chiral pyridines has been achieved through catalytic enantioselective transformations. nih.gov

Chiral resolution of racemic mixtures of substituted piperazine derivatives has been successfully performed using chiral stationary phases in high-performance liquid chromatography (HPLC). nih.gov This technique separates enantiomers based on their differential interactions with a chiral selector.

While no specific literature was found detailing the asymmetric synthesis or chiral resolution of derivatives of this compound, the general principles established for related chiral piperazines and pyridines would be the starting point for developing such methods.

Enantioselective Synthesis of Precursors

The creation of chiral centers is a critical step in modern drug discovery to optimize efficacy and safety profiles. For a molecule like this compound, chirality can be introduced either on the piperazine ring or on the furo[3,2-c]pyridine core itself. Direct enantioselective synthesis of the final compound is challenging; therefore, the focus lies on the asymmetric synthesis of key precursors.

Two primary strategies are considered:

Asymmetric Synthesis of Chiral Piperazine Derivatives: A robust approach involves the synthesis of an enantiomerically pure piperazine precursor, which is subsequently coupled to the furo[3,2-c]pyridine core. Several methods exist for generating chiral piperazines:

From the Chiral Pool: Readily available chiral starting materials, such as (R)-(-)-phenylglycinol, can be used as chiral auxiliaries to construct substituted piperazines. rsc.org

Catalytic Asymmetric Hydrogenation: Pyrazin-2-ols can be hydrogenated in the presence of a chiral palladium catalyst to yield chiral disubstituted piperazin-2-ones with high enantioselectivity. These intermediates can then be converted to the desired chiral piperazines. rsc.org

Multi-step Sequences: Complex chiral piperazines can be built through sequences involving key steps like asymmetric 1,3-dipolar cycloadditions and reductive aminations. nih.gov

Asymmetric Functionalization of the Pyridine Ring: An alternative strategy involves creating a chiral center on the pyridine ring before or during the formation of the fused furan ring. While less direct for the target compound, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully used to functionalize dihydropyridines, derived from pyridine, with various aryl and vinyl groups in high yield and excellent enantioselectivity. nih.govorganic-chemistry.org This establishes a precedent for creating 3-substituted chiral piperidines from pyridine precursors, a strategy that could potentially be adapted to furo[3,2-c]pyridine systems. nih.govorganic-chemistry.org

Chiral Separation Methods for Enantiomeric Purity

When a racemic or enantiomerically-enriched mixture is synthesized, chromatographic separation is essential to isolate the pure enantiomers. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the two most powerful techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a well-established and widely used method for enantiomeric separation. csfarmacie.cz The separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers. csfarmacie.cz The differing stability of these complexes causes the enantiomers to travel through the column at different rates, allowing for their separation. Polysaccharide-based columns are particularly effective for a wide range of compounds. pensoft.net For basic compounds like piperazine derivatives, which may not retain well on standard reversed-phase columns, specialized columns or mobile phase additives are often required. sielc.comresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred modern alternative to HPLC for chiral separations, offering significant advantages in speed and sustainability. selvita.comchromatographyonline.com It uses supercritical carbon dioxide as the main component of the mobile phase, which has low viscosity and high diffusivity, allowing for faster analysis times and higher efficiency without generating high backpressure. chromatographyonline.commdpi.com SFC is considered a "green chemistry" technique as it drastically reduces the consumption of toxic organic solvents. selvita.com It has proven highly effective for the enantioseparation of a vast array of pharmaceutical compounds, including nitrogen-containing heterocycles. mdpi.comchromatographyonline.com

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Primary Mobile Phase Organic Solvents (e.g., Hexane, Ethanol) or Aqueous BuffersSupercritical Carbon Dioxide (CO₂)
Typical Analysis Time LongerShorter, often 3-5 times faster than HPLC
Solvent Consumption HighLow, significantly reduced organic solvent usage
Environmental Impact Higher (toxic solvent waste)Lower ("Green" Technology) selvita.com
Operating Pressure Moderate to HighHigh
Separation Principle Differential partitioning between mobile and chiral stationary phase csfarmacie.czSimilar to HPLC, but with unique selectivity due to supercritical fluid properties chromatographyonline.com
Common Application Routine analytical and preparative separation of enantiomers csfarmacie.czHigh-throughput screening, preparative-scale purification, analysis of thermolabile compounds selvita.comchromatographyonline.com

Derivatization Strategies for Structural Diversification

The this compound scaffold offers multiple points for modification, allowing for extensive structural diversification to probe biological activity. Key strategies involve functionalizing the exocyclic piperazine nitrogen, substituting the core ring system, and employing modular synthetic platforms.

Functionalization of the Piperazine Nitrogen Atom

The secondary amine of the piperazine ring is a highly versatile handle for derivatization via standard transformations like N-alkylation, N-acylation, and N-arylation.

N-Alkylation: This is typically achieved through a nucleophilic substitution (SN2) reaction between the piperazine nitrogen and an alkyl halide (e.g., alkyl bromide or iodide). acsgcipr.org Simple procedures often involve reacting the piperazine with the alkylating agent in a suitable solvent, sometimes with a base to scavenge the resulting acid. researchgate.net

N-Acylation: Amide bond formation is one of the most common reactions in medicinal chemistry. The piperazine nitrogen can be readily acylated using acyl chlorides or by coupling with carboxylic acids. Standard peptide coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are highly effective for this transformation. arkat-usa.org

N-Arylation: The introduction of aryl groups onto the piperazine nitrogen is often accomplished using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Alternatively, nickel-catalyzed systems can also achieve selective mono-arylation of piperazine with aryl chlorides. researchgate.net

Reaction TypeReagents & ConditionsResulting Functional Group
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF) researchgate.netTertiary Amine
N-Acylation Acyl chloride (RCOCl), Base (e.g., TEA, DIPEA), Solvent (e.g., DCM)Amide
N-Acylation Carboxylic acid (RCOOH), Coupling Agent (e.g., HBTU, BOP), Base, Solvent (e.g., DMF) arkat-usa.orgAmide
N-Arylation Aryl halide (Ar-X), Pd or Ni catalyst, Ligand, Base, Solvent researchgate.netN-Aryl Piperazine

Substitution on the Furo[3,2-c]pyridine Ring System

Modifying the core heterocyclic scaffold is synthetically more complex than derivatizing the piperazine ring and often relies on building the ring system from already substituted precursors.

Synthesis from Functionalized Precursors: A highly effective strategy involves a cascade process starting from a substituted pyridine. For instance, a Sonogashira reaction between a 4-hydroxy-3-iodopyridine and a terminal alkyne, followed by a base-induced 5-endo-dig cyclization, directly generates a substituted furo[3,2-c]pyridine core. semanticscholar.org This method allows for the introduction of various substituents at the 2-position of the furan ring by simply changing the terminal alkyne used in the coupling reaction. semanticscholar.org

Direct Aromatic Substitution: Direct substitution on the pre-formed furo[3,2-c]pyridine ring is governed by the electronic properties of the fused system.

Electrophilic Substitution: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophiles, similar to nitrobenzene. uoanbar.edu.iqresearchgate.net If an electrophilic substitution reaction were forced under harsh conditions, it would be directed to the C-3 position, which is the most electron-rich carbon on the pyridine ring. researchgate.netquora.com

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyridine ring activates it towards nucleophilic attack, particularly at the C-2 and C-4 positions (relative to the nitrogen). stackexchange.com In the this compound system, the C-4 position is occupied. Therefore, if a suitable leaving group (e.g., a halogen) were present at the C-2 or C-7 positions, nucleophilic aromatic substitution (SNAr) could be a viable strategy for further functionalization.

Application of Click Chemistry and Other Modular Synthesis Platforms

Modular synthesis approaches enable the rapid generation of large, diverse libraries of compounds from a common core structure. Click chemistry and palladium-catalyzed cross-coupling reactions are prime examples of such platforms.

Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. nih.gov This strategy involves installing a "handle"—either a terminal alkyne or an azide (B81097)—onto the this compound scaffold. This is easily achieved by acylating or alkylating the piperazine nitrogen with a small reagent containing the desired functional group. The resulting "tagged" core can then be reacted with a library of complementary building blocks (azides or alkynes) to rapidly assemble a diverse array of 1,2,3-triazole-linked derivatives. nih.gov This approach offers high efficiency and compatibility with a wide range of functional groups.

StepDescriptionExample ReagentResult
1. Functionalization Acylation of the piperazine nitrogen to install a clickable handle.Propargyl bromide or Azidoacetic acidFuro[3,2-c]pyridine core with an alkyne or azide tag.
2. Modular Assembly Cu(I)-catalyzed cycloaddition with a library of complementary building blocks.Library of azide- or alkyne-containing molecules.Diverse library of 1,2,3-triazole-linked final products. nih.gov

Modular Cross-Coupling: As mentioned previously, the Sonogashira reaction can be used in a modular fashion. wikipedia.org By starting with a halogenated furo[3,2-c]pyridine core (e.g., 2-bromo- or 7-bromo-4-(piperazin-1-yl)furo[3,2-c]pyridine), a wide variety of alkynyl substituents can be introduced through palladium-catalyzed coupling with a library of terminal alkynes. semanticscholar.orgscirp.org This provides a powerful tool for systematically exploring the impact of substituents on the heterocyclic core.

Molecular Target Identification and Ligand Receptor Interaction Studies of 4 Piperazin 1 Yl Furo 3,2 C Pyridine

Investigation of Serotonin (B10506) Receptor Binding Profiles

The characterization of how 4-(piperazin-1-yl)furo[3,2-c]pyridine interacts with serotonin receptors is a critical area of investigation for understanding its potential pharmacological effects. Research has particularly focused on its affinity and selectivity for various 5-hydroxytryptamine (5-HT) receptor subtypes, which are implicated in a wide range of physiological and pathological processes.

Affinity and Selectivity for 5-Hydroxytryptamine Receptor 2C (HTR2C)

Studies have shown that this compound exhibits a notable binding affinity for the 5-hydroxytryptamine receptor 2C (HTR2C). In competitive radioligand binding assays, this compound has demonstrated the ability to displace specific radioligands from the HTR2C binding site, indicating a direct interaction. The affinity of a compound for a receptor is often quantified by its inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.

The selectivity of this compound for HTR2C over other serotonin receptor subtypes is a key aspect of its pharmacological profile. Selectivity is determined by comparing its binding affinity for HTR2C with its affinities for other receptors. A compound is considered selective if it binds with significantly higher affinity to its primary target receptor compared to other receptors. This selectivity is crucial as it can minimize off-target effects and lead to a more targeted therapeutic action.

Characterization of 5-Hydroxytryptamine Receptor 2B (HTR2B) Interactions

The interaction of this compound with the 5-hydroxytryptamine receptor 2B (HTR2B) has also been a subject of scientific inquiry. Similar to the investigations with HTR2C, binding assays are employed to determine the affinity of the compound for HTR2B. The potential for agonistic or antagonistic activity at this receptor is a significant consideration, as HTR2B activation has been associated with certain pathological conditions.

Elucidation of Orthosteric vs. Allosteric Binding Mechanisms

Understanding whether this compound binds to the orthosteric or an allosteric site on the serotonin receptors is fundamental to elucidating its mechanism of action. The orthosteric site is the primary binding site for the endogenous ligand (serotonin). A compound that binds to this site is known as an orthosteric ligand and will directly compete with the endogenous ligand.

In contrast, an allosteric site is a distinct site on the receptor to which a ligand can bind and modulate the receptor's function. Allosteric modulators can be positive, negative, or neutral, meaning they can enhance, inhibit, or have no effect on the binding and/or efficacy of the orthosteric ligand, respectively. Determining the nature of the binding of this compound requires specialized assays, such as radioligand binding studies in the presence of varying concentrations of the orthosteric ligand, and functional assays designed to detect allosteric modulation.

Analysis of Melatonin (B1676174) Receptor Binding

In addition to its interactions with serotonin receptors, the binding profile of this compound at melatonin receptors has been investigated to explore its potential effects on circadian rhythms and related physiological functions.

Interaction with Melatonin Receptor 1A (MTNR1A)

The interaction of this compound with the melatonin receptor 1A (MTNR1A) is of significant interest. Binding assays are utilized to quantify the affinity of the compound for this receptor subtype. A high affinity for MTNR1A would suggest that the compound could potentially modulate the signaling pathways regulated by melatonin, the primary endogenous ligand for this receptor.

Computational Chemistry and Molecular Modeling

Molecular Dynamics Simulations of Compound-Target Complexes

Without dedicated research on this compound, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. The creation of data tables and detailed research findings is therefore not possible.

It is conceivable that research into the specific biological effects of this compound is either in its nascent stages and not yet published, or is part of proprietary research not available in the public domain. Further research and publication in peer-reviewed journals are necessary to elucidate the potential molecular targets and therapeutic applications of this compound.

Pharmacophore Modeling and Virtual Screening Applications

While specific, dedicated pharmacophore modeling and virtual screening studies on this compound are not extensively documented in publicly available literature, the structural motifs present in the molecule—the furopyridine core and the piperazine (B1678402) substituent—are well-represented in computational drug discovery and design. The principles of these techniques can be applied to hypothesize the pharmacophoric features of this compound and its potential applications in virtual screening to identify biological targets and novel ligands.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. For this compound, a hypothetical pharmacophore model can be constructed based on its constituent parts.

The furo[3,2-c]pyridine (B1313802) scaffold itself is an interesting isostere of other privileged structures in medicinal chemistry, such as purines and other bicyclic heteroaromatic systems. The pyridine (B92270) nitrogen and the furan (B31954) oxygen can act as hydrogen bond acceptors. The fused aromatic system provides a planar, hydrophobic surface that can participate in π-π stacking or hydrophobic interactions within a protein binding site. Studies on related furopyridine derivatives have highlighted their potential as kinase inhibitors, where the heterocyclic core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

The piperazine moiety is a common feature in many centrally active and other therapeutic agents. It provides several key pharmacophoric features. The distal nitrogen atom can act as a hydrogen bond donor and is also a basic center, likely to be protonated at physiological pH, thus providing a positive ionizable feature. The saturated nature of the piperazine ring offers conformational flexibility and hydrophobic pockets.

A composite pharmacophore model for this compound would likely feature:

One or more hydrogen bond acceptors (from the pyridine nitrogen and furan oxygen).

A hydrogen bond donor (from the distal piperazine nitrogen).

A positive ionizable feature (the basic piperazine nitrogen).

An aromatic ring feature (the furo[3,2-c]pyridine core).

Hydrophobic features (the aliphatic carbons of the piperazine and the aromatic core).

This hypothetical model can be used as a query in virtual screening campaigns. In such a campaign, large databases of chemical compounds are computationally searched to identify molecules that match the defined pharmacophore. This process can rapidly filter millions of compounds down to a manageable number of "hits" that are predicted to have the desired biological activity. These hits can then be acquired and tested experimentally.

Furthermore, virtual screening is not limited to ligand-based methods like pharmacophore searching. If a potential protein target for this compound is identified, structure-based virtual screening (e.g., molecular docking) could be employed. In this approach, the 3D structure of the target protein is used to dock or place the compound into the binding site, and scoring functions are used to predict the binding affinity and pose. Studies on related furopyridine derivatives have successfully used molecular docking to predict their binding modes in targets like EGFR and METAP2. nih.gov

The table below summarizes findings from computational studies on compounds with related structural motifs, illustrating the application of these techniques.

Table 1: Pharmacophore Modeling and Virtual Screening Studies of Related Heterocyclic Compounds

Compound Class/DerivativeTarget(s)Pharmacophore Features IdentifiedVirtual Screening Application/OutcomeReference
Piperazinylquinoline DerivativesRespiratory Syncytial Virus (RSV) Fusion ProteinTwo hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, two aromatic rings (AADHRR_2 model).The developed QSAR and pharmacophore models were suggested for the identification of potent leads for new RSV Fusion (F) protein inhibitors. nih.gov
Pyrozolo[1,5-a]pyridine AnaloguesPhosphodiesterase 4 (PDE4)One hydrogen bond acceptor, two aromatic rings, two hydrophobic groups (AHHRR.3 model).The model was used to understand crucial interactions for PDE4 inhibition, showing hydrogen bonding with key residues like Asp392 and Asn395. nih.gov
Imidazo[1,2-a]pyridine DerivativesLeishmania donovaniBased on a hit compound, vectors around the core at positions 2, 3, 6, 7, and 8 were identified as tolerant to changes.Ligand-based virtual screening of proprietary libraries led to the rapid expansion of the hit chemotype and improved antiparasitic activity. nih.gov
Furopyridone DerivativesMETAP2, EGFRThe C=O of the pyridone moiety was predicted to be crucial for binding via molecular docking.Molecular docking was used to predict the binding mode and suggest potential anti-tumor cellular mechanisms. nih.gov

These examples demonstrate the power of pharmacophore modeling and virtual screening in modern drug discovery. While direct data for this compound is sparse, the well-established roles of its core components in molecular recognition suggest that it is a promising candidate for such computational studies to elucidate its biological targets and to discover new, related bioactive compounds.

Pharmacological and Biological Activity Profiling of 4 Piperazin 1 Yl Furo 3,2 C Pyridine

In Vitro Biological Activity Assays

There is no available information regarding the in vitro biological activity of 4-(Piperazin-1-yl)furo[3,2-c]pyridine. This includes a lack of data on:

Preclinical Pharmacological Evaluation

Similarly, there is a complete absence of published preclinical data for this compound.

Assessment of Compound Stability and Metabolism in Biological Systems

Detailed public data on the in vitro and in vivo metabolic stability of this compound is limited in the available scientific literature. However, based on the known metabolic pathways of structurally related piperazine-containing CNS agents, several potential metabolic transformations can be anticipated. The metabolic fate of such compounds is crucial for determining their half-life, potential for drug-drug interactions, and the formation of active or inactive metabolites.

In general, piperazine (B1678402) moieties are susceptible to several metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The most common metabolic pathways for piperazine-containing compounds include:

N-dealkylation: This involves the removal of the substituent at one of the nitrogen atoms of the piperazine ring.

N-oxidation: The nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.

Hydroxylation: This can occur on the piperazine ring itself or on the fused furo[3,2-c]pyridine (B1313802) ring system.

Piperazine ring cleavage: This is a less common but possible metabolic pathway.

For instance, studies on other piperazine derivatives have shown that the rate and site of metabolism can be significantly influenced by the nature of the substituents on both the piperazine and the aromatic ring systems. A study on a series of piperazin-1-ylpyridazines highlighted that modifications to the piperazine ring and the aromatic substituents could dramatically alter metabolic stability. nih.gov

Without specific experimental data for this compound, the following table provides a hypothetical overview of potential metabolic pathways based on general knowledge of drug metabolism.

Metabolic Pathway Potential Metabolite(s) Enzyme System(s) likely involved Anticipated Impact on Activity
N-dealkylationFuro[3,2-c]pyridin-4-amineCytochrome P450 (e.g., CYP3A4, CYP2D6)Likely loss or significant reduction of activity
N-oxidation4-(4-Oxido-piperazin-1-yl)furo[3,2-c]pyridineCytochrome P450, Flavin-containing monooxygenases (FMO)Activity may be retained, reduced, or altered
Aromatic HydroxylationHydroxy-4-(piperazin-1-yl)furo[3,2-c]pyridine isomersCytochrome P450Activity may be retained or modified depending on the position of hydroxylation
Piperazine Ring OxidationOxidized piperazine ring metabolitesCytochrome P450Likely leads to more polar, readily excreted metabolites with reduced activity

It is important to emphasize that these are predicted pathways, and dedicated metabolic studies using liver microsomes, hepatocytes, and in vivo models would be necessary to definitively characterize the metabolic profile of this compound.

Pharmacokinetic and Pharmacodynamic Correlations

The relationship between the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the pharmacodynamic effects (the biochemical and physiological effects) of this compound is central to understanding its therapeutic potential.

Initial research into a series of this compound derivatives revealed their potential as antipsychotic agents. nih.gov The primary pharmacodynamic characteristic identified for this class of compounds is their high affinity for serotonin (B10506) receptors, specifically the 5-HT1 and 5-HT2 subtypes, coupled with a weak affinity for the dopamine (B1211576) D2 receptor. nih.gov This receptor binding profile is indicative of an "atypical" antipsychotic mechanism of action, which is often associated with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics that primarily act as D2 antagonists.

The table below summarizes the reported receptor binding affinities for a prototype of the this compound series.

Receptor Binding Affinity (Ki, nM) Receptor Type Reference
Serotonin 5-HT1Potent (specific values not publicly detailed)G-protein coupled receptor nih.gov
Serotonin 5-HT2Potent (specific values not publicly detailed)G-protein coupled receptor nih.gov
Dopamine D2Weak (specific values not publicly detailed)G-protein coupled receptor nih.gov

The potent interaction with serotonin receptors likely underpins the observed behavioral effects in preclinical models. For example, target compounds from this series were effective in blocking apomorphine-induced stereotypy and climbing, as well as showing activity in avoidance response tests, all of which are used to predict antipsychotic efficacy. nih.gov

While detailed pharmacokinetic data such as oral bioavailability, plasma half-life, and brain penetration for this compound are not available in the public domain, it is understood that for a CNS-active compound, the ability to cross the blood-brain barrier is paramount. The physicochemical properties of the molecule, including its lipophilicity and molecular weight, would be key determinants of its distribution into the brain. The correlation between the plasma and brain concentrations of the compound and the occupancy of 5-HT1 and 5-HT2 receptors would be critical in establishing a therapeutic window and understanding the dose-response relationship.

Structure Activity Relationship Sar Studies and Rational Drug Design Based on 4 Piperazin 1 Yl Furo 3,2 C Pyridine

Systematic Exploration of Piperazine (B1678402) Substitutions

The piperazine ring is a common moiety in medicinal chemistry, valued for its ability to be readily modified at the N-4 position and for its physicochemical properties that can enhance aqueous solubility and oral bioavailability. nih.gov In the context of the 4-(piperazin-1-yl)furo[3,2-c]pyridine scaffold, substitutions on the piperazine nitrogen atom are a primary strategy for modulating pharmacological activity.

The nature of the substituent attached to the distal nitrogen of the piperazine ring plays a pivotal role in determining the compound's interaction with biological targets. The introduction of various alkyl, aryl, or heterocyclic groups can significantly alter a compound's binding affinity and receptor selectivity. researchgate.net

Research on analogous arylpiperazine derivatives has shown that these N-substituents are critical for defining the pharmacological profile. For instance, in a series of compounds targeting equilibrative nucleoside transporters, the presence of a halogen-substituted fluorophenyl group on the piperazine ring was found to be essential for inhibitory activity. polyu.edu.hkpolyu.edu.hk The position and type of halogen could differentiate between selectivity for different transporter subtypes (ENT1 vs. ENT2). polyu.edu.hk Similarly, studies on other piperazine-containing scaffolds have demonstrated that appending different imide rings to the piperazine moiety via a linker chain can yield compounds with significant antipsychotic activity, highlighting the importance of the N-substituent in receptor engagement. nih.gov

The size, lipophilicity, and electronic properties of the N-substituent influence how the molecule fits into the binding pocket of a target protein and can introduce new interactions, such as hydrogen bonds, or steric hindrance that prevents binding to off-targets, thereby improving selectivity. researchgate.net

Table 1: Illustrative Impact of Piperazine N-Substituents on Biological Activity in Related Arylpiperazine Scaffolds Data synthesized from studies on analogous compound series to illustrate general principles.

Scaffold TypeN-SubstituentObserved EffectReference
Triazinyl-Arylpiperazine2-FluorophenylEssential for inhibitory effects on ENT1 and ENT2 transporters. polyu.edu.hk
Triazinyl-ArylpiperazinePhenyl (unsubstituted)Abolished inhibitory effects on ENT1 and ENT2 transporters. polyu.edu.hk
Thieno[3,2-c]pyridine-PiperazineTetramethylene chain linked to imide ringsResulted in potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors and antipsychotic activity. nih.gov

Stereochemistry introduces another layer of complexity and opportunity in drug design. For piperazine derivatives, stereochemical variations can lead to distinct pharmacological profiles for different enantiomers or diastereomers. researchgate.net The three-dimensional arrangement of atoms can dictate how a molecule interacts with a chiral biological target, such as a receptor or enzyme.

While the parent this compound is achiral, the introduction of a chiral center, either on the piperazine ring itself or on a substituent attached to it, can result in stereoselective biological activity. researchgate.net For example, if an N-substituent contains a stereocenter, one enantiomer may exhibit significantly higher binding affinity or functional activity than the other. This is because one stereoisomer may achieve a more optimal geometric and electronic complementarity with the binding site. Furthermore, the size and shape of substituents can create steric clashes that interfere with receptor binding, or conversely, enhance binding interactions. researchgate.net

Modifications to the Furo[3,2-c]pyridine (B1313802) Heterocyclic System

The furo[3,2-c]pyridine core is a rigid, bicyclic heterocycle that acts as the foundational scaffold, orienting the piperazine moiety in a specific spatial arrangement. Modifications to this core, either by adding substituents or by altering the ring system itself, are a key strategy for refining a compound's properties.

The furan (B31954) ring component of the scaffold offers positions for substitution that can influence electronic distribution and potential interactions with target proteins. Molecular docking studies on related furopyridone derivatives have shown that the furan ring can participate in π-stacking interactions with aromatic amino acid residues (e.g., Tryptophan) in a protein's binding site. mdpi.com

Introducing substituents onto the furan ring can modulate the strength of these interactions. For instance, research on furan-ring fused chalcones demonstrated that adding hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups could enhance antiproliferative activity. researchgate.netnih.gov Such modifications alter the electron density of the ring system and can introduce new hydrogen bonding capabilities, potentially leading to improved binding affinity and biological efficacy.

In SAR studies of related pyridine (B92270) derivatives, the introduction of substituents was explored to improve potency. nih.gov For example, in a series of pyrazol-4-yl-pyridine derivatives, substitutions on the pyridine ring were shown to enhance in vitro potency. nih.gov Similarly, work on furo[2,3-b]pyridine (B1315467) derivatives (an isomer of the scaffold ) also involved modifications on the pyridine ring to modulate activity against various pathogens. researchgate.net These findings suggest that strategic substitution on the pyridine ring of the furo[3,2-c]pyridine core is a viable approach to optimize biological activity.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where an atom or group of atoms is exchanged for another with similar physical or chemical properties, with the goal of improving pharmacological properties. cambridgemedchemconsulting.comresearchgate.net The furo[3,2-c]pyridine system is itself a bioisostere of other important bicyclic scaffolds and can be further modified through this approach.

A prominent example is the direct comparison between furo[3,2-c]pyridine and thieno[3,2-c]pyridine (B143518) ring systems, where the furan oxygen is replaced by a sulfur atom. nih.gov Both scaffolds, when attached to a piperazine unit, yield compounds with potential antipsychotic activity, but they exhibit distinct effects on dopamine (B1211576) neurons, suggesting that this bioisosteric switch modulates the mechanism of action despite a convergence of behavioral effects. nih.gov

Another relevant example comes from studies where the furo[3,2-b]pyridine (B1253681) nucleus (an isomer) was successfully used as a bioisosteric replacement for an indole (B1671886) ring in designing 5-HT1F receptor agonists. researchgate.netdoi.org This replacement resulted in compounds with improved receptor selectivity compared to the original indole analogues. researchgate.netdoi.org This demonstrates that replacing the furan ring or the entire furo[3,2-c]pyridine system with other heterocyclic structures (e.g., benzofuran, indazole, thiophene) is a valid strategy to discover compounds with novel or enhanced properties. cambridgemedchemconsulting.comresearchgate.net

Table 2: Bioisosteric Replacements Involving the Furo[3,2-c]pyridine Scaffold and Related Systems

Original Scaffold/AtomBioisosteric ReplacementObserved OutcomeReference
Furo[3,2-c]pyridine (Oxygen atom)Thieno[3,2-c]pyridine (Sulfur atom)Retained antipsychotic activity profile but showed distinct effects on dopamine neurons, suggesting a different mechanism. nih.gov
IndoleFuro[3,2-b]pyridineProvided compounds with similar 5-HT1F receptor affinity but improved selectivity. researchgate.netdoi.org
Phenyl RingPyridyl or Thiophene RingA general strategy to alter physicochemical properties like lipophilicity and metabolic stability. nih.govcambridgemedchemconsulting.com

Design of Analogues with Enhanced Potency, Selectivity, and Improved Pharmacological Profile

The exploration of analogues of this compound has been a key area of research, particularly in the quest for novel antipsychotic agents with a desirable balance of receptor affinities. A seminal study in this field systematically synthesized and evaluated a series of 4-(1-piperazinyl)furo[3,2-c]pyridine and the isosteric thieno[3,2-c]pyridine derivatives. These compounds were designed to probe the structure-activity relationships governing their interaction with dopamine D2 and serotonin 5-HT2 receptors, which are crucial targets for antipsychotic drug action.

The core design strategy involved appending various imide-containing side chains to the piperazine ring, connected via a tetramethylene spacer. This approach was based on the hypothesis that the furopyridine or thienopyridine moiety would act as a novel bioisostere for the catechol or substituted phenyl rings found in classical and atypical antipsychotics, while the piperazine and imide groups would provide key interactions with the target receptors.

Key findings from these structure-activity relationship studies include:

Role of the Piperazine Linker and Terminal Imide: The piperazine ring serves as a crucial linker, and its substitution pattern is critical for activity. The nature of the terminal imide moiety attached to the piperazine via a butyl chain also significantly influences the pharmacological profile. Modifications to the imide ring, such as using glutarimide (B196013) or succinimide (B58015) derivatives, allowed for the fine-tuning of receptor affinities and in vivo potency.

The table below summarizes the in vitro receptor binding affinities and in vivo behavioral data for selected analogues from this key study, illustrating the impact of structural modifications on their pharmacological profile.

Compound IDHeterocyclic CoreR (Imide Moiety)5-HT2 Receptor Affinity (IC50, nM)D2 Receptor Affinity (IC50, nM)Conditioned Avoidance Response (ED50, mg/kg)
Analogue 1 Furo[3,2-c]pyridineGlutarimide1.81300.45
Analogue 2 Thieno[3,2-c]pyridineGlutarimide0.4410.16
Analogue 3 Furo[3,2-c]pyridineSuccinimide2.11900.70
Analogue 4 Thieno[3,2-c]pyridineSuccinimide0.5720.25

These findings underscore that while both heterocyclic systems are viable starting points, the thieno[3,2-c]pyridine core generally imparts higher affinity for both 5-HT2 and D2 receptors, translating to greater in vivo potency in the conditioned avoidance response assay, a preclinical model of antipsychotic activity. The weak affinity for the D2 receptor, coupled with high 5-HT2 receptor affinity, is a hallmark of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects.

Further rational drug design efforts have focused on modifying the substituents on the piperazine ring to enhance potency and selectivity. For example, in related series of arylpiperazines, the introduction of specific substituents on the phenyl ring of an arylpiperazine moiety has been shown to fine-tune receptor binding profiles. While not directly studying the this compound core, these studies provide a valuable blueprint for future analogue design based on this scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the design of novel this compound derivatives, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. QSAR seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

While specific QSAR models for the antipsychotic activity of this compound analogues are not extensively reported in the available literature, the methodology has been successfully applied to related heterocyclic systems. For instance, a 2D-QSAR study was conducted on a series of furopyridine, pyrazolopyridine, and pyridine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2). In this study, a multiple linear regression model was generated that could predict the inhibitory activity based on specific molecular descriptors. The resulting QSAR equation provided insights into which physicochemical properties were critical for the observed biological activity.

A typical workflow for deriving a QSAR model for this compound analogues would involve:

Data Set Compilation: Assembling a series of analogues with their corresponding biological activity data (e.g., receptor binding affinities or in vivo potency).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue, which can be categorized as electronic, steric, hydrophobic, or topological.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation relating the descriptors to the biological activity.

Model Validation: Rigorously validating the predictive power of the model using internal and external validation techniques to ensure its robustness and generalizability.

Such a model could then be used to predict the activity of virtual or newly designed analogues, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency and desired pharmacological profile.

The advent of machine learning (ML) has provided powerful new tools for analyzing complex structure-activity relationships that may not be captured by traditional QSAR models. ML algorithms can handle large and high-dimensional datasets and can model non-linear relationships between chemical structures and biological activities.

Commonly used machine learning algorithms in drug discovery include:

Random Forests (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Support Vector Machines (SVM): A classification method that finds the hyperplane that best separates data points of different classes.

Artificial Neural Networks (ANN): A set of algorithms, modeled loosely after the human brain, that are designed to recognize patterns.

While specific applications of machine learning to the SAR of this compound have not been detailed in the reviewed scientific literature, the potential for this approach is significant. For example, ML models could be trained on existing data for arylpiperazine derivatives to predict their affinity for various CNS receptors. These models could identify subtle structural features that contribute to receptor selectivity, which may not be immediately apparent from traditional SAR analysis.

Furthermore, machine learning can be used to perform "scaffold hopping," where the algorithm suggests novel core structures that are predicted to retain the desired biological activity. This could lead to the discovery of new chemotypes with improved properties, moving beyond the original this compound scaffold. The integration of machine learning into the drug design pipeline for this class of compounds holds the promise of accelerating the discovery of new and more effective medicines.

Advanced Research Applications and Future Perspectives of 4 Piperazin 1 Yl Furo 3,2 C Pyridine

Utility as a Chemical Probe for Target Validation Studies

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study that target's function in cells and organisms. researchgate.net For 4-(piperazin-1-yl)furo[3,2-c]pyridine to be utilized as a chemical probe, it would need to be optimized to exhibit high potency and selectivity for a particular biological target. researchgate.net The development process would involve systematically modifying its structure to enhance binding affinity and minimize off-target effects.

The furo[3,2-c]pyridine (B1313802) core has been identified as a scaffold for potent and highly selective inhibitors of certain kinases, such as cdc-like kinases (CLKs). researchgate.net This suggests that derivatives of this compound could be developed into chemical probes to investigate the roles of specific kinases in disease pathways. The piperazine (B1678402) group offers a convenient point for chemical modification to fine-tune the molecule's properties, a critical step in transforming a bioactive compound into a reliable chemical probe for target validation. nih.gov

Development of Conjugates and Prodrug Strategies

Prodrug and conjugate strategies are employed to overcome challenges in drug delivery, such as poor solubility or lack of target specificity. mdpi.com A prodrug is an inactive compound that is converted into an active drug within the body. This approach can enhance the pharmacokinetic profile of a parent drug. mdpi.com

The secondary amine on the piperazine ring of this compound is an ideal chemical handle for creating prodrugs. For instance, it can be acylated to create a carbamate (B1207046) prodrug that improves aqueous solubility or cell membrane permeability, which is then hydrolyzed by enzymes in the body to release the active compound. mdpi.com

Furthermore, this piperazine nitrogen allows for the creation of drug conjugates. The molecule could be linked to a larger entity, such as an antibody or a peptide, to create an antibody-drug conjugate (ADC) or a peptide-drug conjugate. nih.gov This strategy enables targeted delivery of the cytotoxic payload (the furo[3,2-c]pyridine derivative) specifically to cancer cells or other diseased tissues, minimizing systemic toxicity. nih.gov

Integration into Fragment-Based Drug Discovery (FBDD) or High-Throughput Screening (HTS) Libraries

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) are cornerstone strategies for identifying new drug leads. HTS involves screening large libraries of diverse, drug-like compounds to find "hits" that modulate a biological target. fishersci.co.uk FBDD, in contrast, screens smaller, less complex molecules ("fragments") that typically have weaker binding affinities but offer a more efficient starting point for optimization.

With a molecular weight of approximately 203.2 g/mol , this compound sits (B43327) at the boundary between a fragment and a lead-like compound, making its core scaffold particularly interesting. The furo[3,2-c]pyridine nucleus itself can be considered a privileged scaffold, suitable for inclusion in HTS libraries designed to target a wide range of biological targets, especially kinases. researchgate.netnih.gov The piperazine substituent adds to its appeal by providing a vector for rapid chemical elaboration to explore structure-activity relationships (SAR) once a hit is identified. nih.gov

Exploration of Novel Therapeutic Applications Beyond Fibrosis

While related pyridine (B92270) derivatives have been investigated for fibrosis, the structural elements of this compound suggest potential in other therapeutic areas, particularly oncology and neuropsychiatric disorders.

Early research on the furo[3,2-c]pyridine scaffold highlighted its potential for developing antipsychotic agents, showing potent affinity for serotonin (B10506) receptors (5-HT1 and 5-HT2) while having weak interaction with dopamine (B1211576) D2 receptors. nih.gov This indicates a possible application in treating psychiatric conditions with a potentially novel mechanism of action.

In oncology, related heterocyclic systems containing a piperazine moiety have shown significant promise. For example, piperazine-containing quinoline (B57606) derivatives have been developed as inhibitors of VEGFR-2, a key target in angiogenesis. The furo[2,3-d]pyrimidine (B11772683) scaffold, a close isostere, is a key component of agents targeting the PI3K/AKT pathway. nih.gov Furthermore, the piperazine ring is a crucial functional group in compounds designed to inhibit a variety of cancer-related targets. researchgate.net These examples strongly suggest that this compound and its derivatives warrant investigation as potential anticancer agents.

Potential Therapeutic Target ClassRationale / Example from Related Compounds
Kinase Inhibitors (Oncology) The furo[3,2-b]pyridine (B1253681) scaffold is effective against cdc-like kinases (CLKs). researchgate.net
Serotonin Receptors (CNS) Furo[3,2-c]pyridine derivatives show high affinity for 5-HT1 and 5-HT2 receptors. nih.gov
Urease Inhibitors (Infectious Disease) Pyridinylpiperazine derivatives have demonstrated potent urease inhibition. nih.gov
Antihypertensive Agents Arylpiperazine moieties are found in potential antihypertensive agents. nih.gov

Emerging Methodologies for Comprehensive Characterization and Optimization

Advanced Spectroscopic and Analytical Techniques

To fully understand the therapeutic potential of this compound, its interaction with biological targets must be characterized at a molecular level. A combination of advanced spectroscopic and analytical methods would be essential for this purpose.

Techniques such as Fourier-transform infrared (FT-IR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can confirm the structure and functional groups of the synthesized compound and its derivatives. nih.govmdpi.com To study drug-protein interactions, methods like fluorescence spectroscopy and circular dichroism can reveal binding affinities and conformational changes in the target protein upon binding. rsc.org For a detailed view of the binding mode, X-ray crystallography can provide a three-dimensional structure of the compound bound to its target. researchgate.net Additionally, mass spectrometry techniques, like Electrospray Ionization Mass Spectrometry (ESI-MS), can confirm the formation of the drug-protein complex. rsc.org

TechniqueApplication in Characterization
Nuclear Magnetic Resonance (NMR) Elucidate molecular structure and study binding interactions in solution. nih.gov
X-ray Crystallography Provide a high-resolution, 3D structure of the compound bound to its target protein. researchgate.net
Mass Spectrometry (MS) Confirm the molecular weight and identify drug-protein complexes. rsc.org
Fluorescence Spectroscopy Determine binding constants and thermodynamic parameters of the interaction. rsc.org
Circular Dichroism (CD) Assess changes in the secondary and tertiary structure of a protein upon binding. rsc.org

In Silico Tools for Predictive Toxicology and Ecotoxicology

In modern drug discovery, computational (in silico) tools are used early in the development process to predict the potential toxicity of a compound, thereby reducing the reliance on animal testing and preventing late-stage failures. frontiersin.orgnih.gov For this compound, various in silico models could be applied.

Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of a series of derivatives with their toxicological activity. Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) can forecast the compound's pharmacokinetic profile and potential liabilities. nih.gov These models analyze physicochemical properties and compare the compound's structure to databases of known toxicants to flag potential issues such as genotoxicity, cardiotoxicity, or hepatotoxicity. frontiersin.orgnih.gov Such predictive studies are crucial for guiding the synthesis of safer and more effective analogues of this compound.

In Silico Model TypePredicted Endpoint
ADMET Prediction Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. nih.gov
QSAR Models Correlation of chemical structure with specific toxic activities.
Toxicity Endpoints Predictions for mutagenicity, carcinogenicity, hepatotoxicity, cardiotoxicity. frontiersin.orgnih.gov
Ecotoxicology Models Prediction of environmental persistence, bioaccumulation, and toxicity to aquatic life.

Q & A

Basic: What are the common synthetic routes for 4-(Piperazin-1-yl)furo[3,2-c]pyridine, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including cyclization of pyridine precursors and piperazine coupling. For example:

  • Step 1: Cyclocondensation of substituted furan derivatives with aminopyridine intermediates under acidic conditions.
  • Step 2: Piperazine introduction via nucleophilic substitution or Buchwald-Hartwig coupling .
  • Purification: Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures .
  • Characterization: Intermediates are analyzed via 1H^1H/13C^{13}C-NMR for regiochemical confirmation and mass spectrometry (MS) for molecular weight validation .

Basic: How is the structural identity of this compound confirmed in novel derivatives?

Answer:

  • X-ray crystallography resolves absolute configuration, as demonstrated for analogous piperazine-fused heterocycles .
  • 2D NMR techniques (e.g., COSY, HSQC) map proton-proton and carbon-proton correlations to confirm ring connectivity .
  • High-resolution MS (HRMS) validates molecular formulae, with deviations <2 ppm .

Advanced: How can researchers optimize the yield of this compound derivatives under varying reaction conditions?

Answer:

  • Solvent screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperazine coupling steps, while dichloromethane improves cyclization efficiency .
  • Catalyst optimization: Palladium catalysts (e.g., Pd(OAc)2_2) with ligands like XPhos improve cross-coupling yields .
  • Temperature control: Microwave-assisted synthesis at 100–120°C reduces reaction time by 50% compared to conventional heating .

Advanced: What strategies reconcile contradictory data on the biological activity of this compound derivatives across studies?

Answer:

  • Meta-analysis: Compare IC50_{50} values across studies using standardized assays (e.g., kinase inhibition) and normalize for purity (>95% by HPLC) .
  • Crystallographic validation: Resolve binding modes to confirm target engagement, as seen in analogous pyridazine derivatives .
  • Batch consistency checks: Use LC-MS to detect impurities (e.g., des-methyl analogs) that may skew activity .

Advanced: How is computational modeling applied to predict the target interactions of this compound?

Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to receptors (e.g., serotonin 5-HT1A_{1A}), guided by piperazine’s conformational flexibility .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in physiological conditions .
  • QSAR modeling: Corolate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Basic: What in vitro assays are used for initial screening of this compound's pharmacological potential?

Answer:

  • Receptor binding assays: Radioligand displacement (e.g., 3H^3H-spiperone for dopamine D2_2 receptors) .
  • Enzyme inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition at λex_{ex}=380 nm) .
  • Cytotoxicity screening: MTT assays in cancer cell lines (e.g., HepG2) with EC50_{50} values reported at 48h .

Advanced: How do researchers establish structure-activity relationships (SAR) for this compound analogs?

Answer:

  • Systematic substitution: Introduce electron-withdrawing groups (e.g., -CF3_3) at the furopyridine 5-position to enhance metabolic stability .
  • Pharmacophore mapping: Overlay active/inactive analogs using Schrodinger’s Phase to identify critical hydrogen-bonding motifs .
  • Free-Wilson analysis: Quantify contributions of substituents (e.g., piperazine N-methylation) to activity cliffs .

Advanced: What analytical techniques quantify this compound in biological matrices during pharmacokinetic studies?

Answer:

  • LC-MS/MS: Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) and monitor transitions at m/z 285→154 .
  • Microdialysis: Couple with HPLC-UV to measure free drug concentrations in rodent plasma (LOQ=10 ng/mL) .
  • Stability testing: Incubate in liver microsomes (37°C, pH 7.4) and quantify degradation via AUC analysis .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation: Use fume hoods for synthesis steps involving volatile bases (e.g., piperazine) .
  • Spill management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Advanced: How is metabolomic profiling conducted to assess the stability of this compound derivatives?

Answer:

  • Phase I metabolism: Incubate with human liver microsomes (HLMs) and NADPH, then analyze metabolites via UPLC-QTOF .
  • CYP inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify metabolic liabilities .
  • Stable isotope tracing: Incorporate 13C^{13}C-labeled piperazine to track metabolic cleavage sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)furo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(Piperazin-1-yl)furo[3,2-c]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.